molecular formula C17H21NO3 B13938451 Morphinan-3,8-alpha-diol, 4,5-alpha-epoxy-17-methyl- CAS No. 63782-89-8

Morphinan-3,8-alpha-diol, 4,5-alpha-epoxy-17-methyl-

Cat. No.: B13938451
CAS No.: 63782-89-8
M. Wt: 287.35 g/mol
InChI Key: UZBOXKCKSVVZGQ-BGXWKIPCSA-N
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Description

Morphinan-3,8-alpha-diol, 4,5-alpha-epoxy-17-methyl- is a compound belonging to the morphinan class of chemicals. This class is known for its psychoactive properties, including analgesic, cough suppressant, and dissociative effects. The compound has a complex structure with multiple rings, including an aromatic ring and an epoxy group, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morphinan-3,8-alpha-diol, 4,5-alpha-epoxy-17-methyl- typically involves multiple steps, starting from simpler precursors. One common route involves the hydrogenation of thebaine, a naturally occurring opiate, followed by various chemical modifications to introduce the epoxy and diol groups . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to handle the complex reactions and ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Morphinan-3,8-alpha-diol, 4,5-alpha-epoxy-17-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions. The conditions often involve specific solvents and temperatures to optimize the reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the diol groups can lead to the formation of ketones, while reduction of the epoxy group can yield a diol .

Scientific Research Applications

Morphinan-3,8-alpha-diol, 4,5-alpha-epoxy-17-methyl- has a wide range of scientific research applications:

    Chemistry: It is used as a precursor for synthesizing other complex molecules and studying reaction mechanisms.

    Biology: The compound is used in research to understand its effects on biological systems, including its interaction with various receptors.

    Medicine: It has potential therapeutic applications, particularly in pain management and cough suppression.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Morphinan-3,8-alpha-diol, 4,5-alpha-epoxy-17-methyl- involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, leading to a series of biochemical events that result in its analgesic and psychoactive effects. The pathways involved include the inhibition of neurotransmitter release and modulation of pain signals .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include morphine, codeine, and dextromethorphan. These compounds share a similar core structure but differ in their functional groups and pharmacological profiles .

Uniqueness

What sets Morphinan-3,8-alpha-diol, 4,5-alpha-epoxy-17-methyl- apart is its unique combination of functional groups, including the epoxy and diol groups, which contribute to its distinct chemical and pharmacological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

63782-89-8

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

IUPAC Name

(4R,4aR,5R,7aS,12bS)-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-5,9-diol

InChI

InChI=1S/C17H21NO3/c1-18-7-6-17-13-5-4-11(19)15(17)10(18)8-9-2-3-12(20)16(21-13)14(9)17/h2-3,10-11,13,15,19-20H,4-8H2,1H3/t10-,11-,13+,15-,17-/m1/s1

InChI Key

UZBOXKCKSVVZGQ-BGXWKIPCSA-N

Isomeric SMILES

CN1CC[C@]23[C@@H]4CC[C@H]([C@H]2[C@H]1CC5=C3C(=C(C=C5)O)O4)O

Canonical SMILES

CN1CCC23C4CCC(C2C1CC5=C3C(=C(C=C5)O)O4)O

Origin of Product

United States

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